molecular formula C19H17FN2O5S2 B2438980 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895470-88-9

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2438980
CAS RN: 895470-88-9
M. Wt: 436.47
InChI Key: CWIGTLFIBFXWCJ-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, commonly known as DMTF, is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has gained attention due to its unique chemical structure and potential biological activities. In

Scientific Research Applications

Antioxidant Activity

  • Synthesis and Antioxidant Activity: Amidomethane sulfonyl-linked bis heterocycles, including derivatives similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, have been prepared and tested for antioxidant activity. One of the derivatives showed significant antioxidant activity surpassing the standard Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

α-Glucosidase Inhibitory Activity

  • α-Glucosidase Inhibitory Activity: A series of derivatives, including N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide and N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, have demonstrated very good inhibition of α-glucosidase enzyme (Koppireddi et al., 2014).

Cytotoxic Activity

  • Cytotoxic Activity against Cancer Cell Lines: Novel sulfonamide derivatives, including structures resembling N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, have been synthesized and screened for anticancer activity. One compound showed potent efficacy against breast cancer cell lines (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Anti-inflammatory Activity

  • Anti-inflammatory Activity: Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • Antimicrobial Activity: Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide exhibited antimicrobial activity against various bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticonvulsant Agents

  • Synthesis as Anticonvulsant Agents: Heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Several compounds showed protection against picrotoxin-induced convulsion (Farag et al., 2012).

PI3K/mTOR Inhibitors

  • PI3K/mTOR Dual Inhibitors: A potent and efficacious inhibitor of PI3Kα and mTOR, N-(6-(6-Chloro-5-(4-fluorophenylsulfonyl)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, was developed. Its analogs were examined to improve metabolic stability (Stec et al., 2011).

Antibacterial and Anti-Enzymatic Potential

  • Synthesis and Evaluation of Antibacterial and Anti-Enzymatic Potential: New N-substituted derivatives of acetamide were synthesized and evaluated for antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S2/c1-26-16-8-3-12(9-17(16)27-2)15-10-28-19(21-15)22-18(23)11-29(24,25)14-6-4-13(20)5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIGTLFIBFXWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

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